4-Ethoxy-3-fluoro-5-methoxybenzoic acid
Description
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-ethoxy-3-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
HCJLZSNJILVQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Ethyl Vanillin Derivatives
A notable synthetic approach starts from ethyl vanillin, which provides a low-cost and readily available starting material for introducing ethoxy and methoxy groups onto the aromatic ring. The process involves:
- Formation of potassium salt: Ethyl vanillin is reacted with potassium carbonate in N,N-dimethylformamide to form the potassium salt intermediate.
- Alkylation: This intermediate is then methylated with methyl iodide to afford 3-methoxyl-4-ethoxybenzaldehyde without requiring purification, thus improving yield and reducing costs.
- Conversion to nitrile: The aldehyde intermediate is treated with hydroxylamine hydrochloride in formic acid solution, followed by heating and dehydration to yield 3-methoxyl-4-ethoxybenzonitrile with a high overall yield (~93.8%).
This method is efficient and environmentally friendly, producing minimal solid waste and allowing solvent recycling.
Formylation and Oxidation Steps
Formyl groups can be introduced via:
- Vilsmeier-Haack reaction: Using DMF and POCl3 to formylate the aromatic ring at the 5-position.
- Oxidation: Potassium permanganate or other oxidants can be used to oxidize methyl or hydroxymethyl substituents to carboxylic acid groups.
- Reduction: Sodium borohydride may be used to reduce intermediates selectively to achieve the desired substitution pattern.
Multi-Step Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Ethyl vanillin, K2CO3, N,N-dimethylformamide, methyl iodide | Formation of 3-methoxyl-4-ethoxybenzaldehyde intermediate |
| 2 | Conversion to nitrile | Hydroxylamine hydrochloride, formic acid, heating | 3-methoxyl-4-ethoxybenzonitrile |
| 3 | Fluorination | Selectfluor or NFSI, controlled temperature | Introduction of fluorine at 3-position |
| 4 | Formylation | Vilsmeier-Haack reagents (DMF, POCl3) | 4-Ethoxy-3-fluoro-5-formylbenzoic acid |
| 5 | Oxidation/Reduction | Potassium permanganate, sodium borohydride | Final adjustment of functional groups |
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups enable nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in suitable solvents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-Ethoxy-3-fluoro-5-methoxybenzoic acid is an aromatic compound with a benzoic acid structure and ethoxy, fluoro, and methoxy substituents. The molecular formula is C10H11FO4, possessing a molecular weight of approximately 214.19 . The presence of the fluoro group enhances its reactivity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Potential Applications
- Medicinal Chemistry The fluoro group's presence enhances reactivity, making it applicable in medicinal chemistry, especially in developing pharmaceuticals.
- Synthesis The synthesis of this compound can be achieved through several methods.
- Interaction Studies Interaction studies involving this compound could focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its pharmacological properties and potential side effects when developed into therapeutic agents.
- Intermediate for preparing products 3-Nitro-4-alkoxybenzoic acid is an important compound as an intermediate for preparing products such as dyes, pigments, and medicines . 3-Nitro-4-alkoxybenzoic acid obtained by the process of the present invention can be preferably used as an intermediate for manufacturing products such as dyes, pigments, and medicines .
Several compounds share structural similarities with this compound.
spectroscopic analyses, including COSY, TOCSY, HSQC, CIGAR-HMBC, H2BC and HSQC-TOCSY, along with Q-TOF HRMS(2) analysis, are used to determine the structures of compounds from plant extracts .
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)
- Structural Differences: Replaces the 4-ethoxy group with an amino (-NH₂) group.
- Electronic Effects: The amino group is strongly electron-donating, increasing the electron density of the aromatic ring compared to the ethoxy group. This enhances acidity (lower pKa) due to resonance stabilization of the deprotonated carboxylate.
- Applications: Exhibits biological activity in pharmaceutical research, likely due to the amino group’s ability to participate in hydrogen bonding .
3-Fluoro-2-hydroxy-4-methoxybenzoic Acid
- Structural Differences : Substitutes the 4-ethoxy group with a hydroxyl (-OH) group at the 2-position.
- Electronic Effects : The hydroxyl group is more acidic than ethoxy, significantly lowering the compound’s pKa. The fluorine at the 3-position retains electron-withdrawing effects.
- Reactivity : The hydroxyl group may engage in oxidative reactions or hydrogen bonding, influencing solubility and stability .
Functional Group Variations
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4)
- Structural Differences : Replaces the carboxylic acid with an aldehyde (-CHO) and substitutes fluorine with chlorine.
- Functional Impact : The aldehyde group introduces electrophilicity, making the compound reactive in condensation reactions. Chlorine’s larger atomic size compared to fluorine increases steric hindrance and alters lipophilicity.
- Safety Data: Limited hazard information is available, contrasting with benzoic acid derivatives that often have well-documented safety profiles .
5-Methoxy Benzoic Acid Derivatives (e.g., BAY 60-2770)
- Structural Differences : Features bulky substituents like trifluoromethyl-biphenyl groups.
- Physicochemical Impact: Increased molecular weight (C35H33F4NO5) and lipophilicity compared to the target compound, likely enhancing membrane permeability but reducing aqueous solubility.
- Applications : Used in drug development targeting specific biological pathways, highlighting the role of substituent bulk in pharmacokinetics .
Structural and Property Analysis Table
Key Research Findings
- Substituent Position : The 4-ethoxy group in the target compound reduces steric hindrance compared to bulkier groups (e.g., butoxy), enhancing synthetic accessibility .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, making the target compound more suitable for drug design .
- Carboxylic Acid vs. Aldehyde : The carboxylic acid group enables salt formation and hydrogen bonding, critical for crystallinity and bioavailability in pharmaceuticals, unlike aldehyde derivatives .
Biological Activity
4-Ethoxy-3-fluoro-5-methoxybenzoic acid is an aromatic compound with a benzoic acid structure that features ethoxy, fluoro, and methoxy substituents. Its unique molecular composition suggests potential applications in medicinal chemistry and pharmacology. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C10H11F O3
- Molecular Weight: Approximately 196.19 g/mol
- Structure: The presence of the fluoro group enhances the compound's reactivity, potentially influencing its interaction with biological targets.
Pharmacological Properties
This compound has been studied for its interactions with various biological systems. Notably, its structural similarities to other benzoic acid derivatives suggest a range of biological activities, particularly as a modulator of receptor functions.
-
Receptor Modulation:
- Preliminary studies indicate that compounds with similar structures can act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR). For instance, analogs have shown varying degrees of efficacy and potency at mGlu2 and mGlu3 receptors, with some compounds exhibiting EC50 values in the nanomolar range .
- The specific activity of this compound at these receptors remains to be fully elucidated but is hypothesized to follow similar patterns observed in related compounds.
-
Antimicrobial Activity:
- Compounds structurally related to this compound have demonstrated antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
-
Anticancer Potential:
- The anticancer properties of benzoic acid derivatives have been widely documented. Research indicates that some derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of specific oncogenic pathways. While direct evidence for this compound is limited, its structural characteristics suggest it may exhibit similar effects.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, thereby affecting cellular homeostasis.
- Receptor Interaction: As a potential PAM for mGlu receptors, it may enhance glutamate signaling in the central nervous system, which could have implications for neurological disorders.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential:
- A study on related compounds indicated significant activity at mGlu receptors with EC50 values ranging from 34 nM to over 10 μM . This suggests that further research into this compound could yield valuable data regarding its efficacy as a therapeutic agent.
- Research on substituted benzoic acids has shown promising results in terms of their stability and reactivity under physiological conditions, further supporting the exploration of this compound in drug development.
Comparative Analysis
The following table summarizes the similarities between this compound and other related compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Similarity Index | Notable Activity |
|---|---|---|---|
| 3-Fluoro-4-methoxybenzoic acid | C9H9F O3 | 0.92 | Antimicrobial |
| 2-Fluoro-5-methoxybenzoic acid | C9H9F O3 | 0.96 | Anticancer |
| 2-Fluoro-4,5-dimethoxybenzoic acid | C10H11F O4 | 0.92 | Receptor Modulation |
| 3-Methoxy-4-fluorobenzoic acid | C9H9F O3 | 0.90 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-ethoxy-3-fluoro-5-methoxybenzoic acid, and how do substituent positions influence reaction efficiency?
- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. For example, fluorination via electrophilic aromatic substitution (EAS) requires careful control of directing groups. The ethoxy and methoxy groups act as ortho/para directors, but steric hindrance and electronic effects (e.g., electron-withdrawing fluorine) may alter regioselectivity .
- Key Considerations :
- Use protecting groups (e.g., acetyl for -OH) to prevent undesired side reactions.
- Optimize reaction conditions (temperature, catalyst) to address competing substitution pathways.
- Monitor regioselectivity using HPLC or GC-MS to validate product purity .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
- Methodology :
- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT or machine learning tools). For example, methoxy (-OCH) protons typically resonate at δ 3.8–4.0 ppm, but fluorine’s electronegativity may deshield adjacent protons, causing shifts .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1680–1700 cm) and rule out impurities via peak deconvolution .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Techniques :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate isomers or halogenated impurities .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (ethoxy, fluoro, methoxy) influence the compound’s reactivity in cross-coupling reactions?
- Experimental Design :
-
Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) to enhance efficiency .
-
Steric Hindrance : The 3-fluoro and 5-methoxy groups may hinder access to the para position. Conduct competitive experiments with substituted aryl halides to quantify steric contributions .
- Data Analysis : Compare reaction yields and kinetic studies under varying conditions (Table 1).
Table 1 : Substituent Effects on Cross-Coupling Efficiency
Catalyst Yield (%) Reaction Time (h) Byproducts (%) Pd(PPh) 45 12 22 Pd-SPhos 78 8 8
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Stability Studies :
- pH-Dependent Degradation : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–13). Monitor via LC-MS to identify degradation products (e.g., demethylation or ester hydrolysis) .
- Protective Formulations : Use enteric coatings or nanoencapsulation to shield the carboxylate group from acidic environments .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methods :
- QSAR Modeling : Train models using datasets of structurally similar benzoic acids with known bioactivity (e.g., antimicrobial or enzyme inhibition) .
- Docking Simulations : Target enzymes like cyclooxygenase-2 (COX-2) or β-lactamases to assess binding affinity. Adjust substituent parameters to optimize steric/electronic complementarity .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HF in fluorination steps) .
Data Contradictions and Resolution
Q. Why do reported melting points for this compound vary across studies?
- Analysis : Variations may arise from polymorphic forms or impurities. Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and correlate with crystallization solvents .
- Resolution : Standardize recrystallization protocols (solvent, cooling rate) and publish detailed methodological metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
